

# Sevabertinib for HER2 Exon 20 Insertion Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Sevabertinib |           |  |  |
| Cat. No.:            | B15611537    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sevabertinib (formerly BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) exon 20 insertion mutations.[1][2][3] Activating mutations in the HER2 gene, a member of the epidermal growth factor receptor (EGFR) family, are oncogenic drivers in approximately 2-4% of NSCLC cases.[2][4][5] Exon 20 insertions are among the most common types of these mutations.[6] Sevabertinib was designed to potently and selectively inhibit mutant HER2, including these challenging exon 20 insertions, while sparing wild-type EGFR, potentially offering a wider therapeutic window and a more manageable safety profile compared to earlier generation pan-ERBB inhibitors.[3][4][7] This document provides an indepth technical overview of sevabertinib, summarizing its mechanism of action, preclinical data, clinical trial results, and relevant experimental methodologies.

## **Mechanism of Action**

**Sevabertinib** functions as a potent, reversible inhibitor of the HER2 tyrosine kinase.[1][8] In vitro studies have demonstrated that **sevabertinib** effectively blocks the phosphorylation of HER2 in cancer cells with HER2 alterations.[1][7] This inhibition of HER2 phosphorylation disrupts downstream signaling pathways, most notably the MAPK pathway, which is crucial for cell proliferation and survival.[7] The antitumor activity of **sevabertinib** has been confirmed in in vivo models harboring HER2 exon 20 insertions.[7] Furthermore, **sevabertinib** has shown



activity in preclinical models dependent on NRG1, a ligand for the HER2 heterodimerization partner HER3, suggesting a broader impact on the HER2 signaling network.[1][9]





Click to download full resolution via product page

**Caption:** Simplified HER2 signaling pathway and the inhibitory action of **sevabertinib**.

#### **Preclinical Data**

**Sevabertinib** has demonstrated potent anti-proliferative activity in preclinical models of NSCLC with HER2 mutations.

#### In Vitro Studies

- Cell-based assays: Sevabertinib has shown strong anti-proliferative activity in isogenic Ba/F3 cell lines engineered to express various HER2 exon 20 insertion mutations, as well as HER2 point mutations.[10] The compound is highly potent against the most frequent HER2 exon 20 insertion mutations, A775insYVMA and G776del insVC.[10]
- Signaling Inhibition: In tumor cell lines harboring HER2 mutations, sevabertinib strongly inhibits HER2 phosphorylation, leading to the suppression of downstream MAPK signaling.
   [7]

### **In Vivo Studies**

 Xenograft Models: The in vitro activity of sevabertinib was validated in vivo using patientderived xenograft (PDX) models. In a PDX model carrying the HER2 exon 20 insertion mutation A775insYVMA, sevabertinib treatment resulted in significant tumor growth inhibition.[10]



| Preclinical Model                       | Mutation                                                                                         | Key Findings                                                                     | Reference |
|-----------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Ba/F3 isogenic cell<br>lines            | HER2 exon 20 insertions (A775insYVMA, G776del insVC), HER2 point mutations (S310F, S335C, L755S) | Potent anti-<br>proliferative activity                                           | [10]      |
| Tumor cell lines with<br>HER2 mutations | HER2 mutations                                                                                   | Strong inhibition of<br>HER2 phosphorylation<br>and downstream<br>MAPK signaling | [7]       |
| Patient-derived xenograft (PDX) model   | HER2 exon 20 insertion (A775insYVMA)                                                             | Significant tumor growth inhibition                                              | [10]      |

## **Clinical Development: The SOHO-01 Trial**

The primary clinical evidence for **sevabertinib**'s efficacy and safety in patients with HER2-mutant NSCLC comes from the Phase I/II SOHO-01 trial (NCT05099172).[5][6][11]

## **Study Design**

The SOHO-01 trial is an open-label, multicenter, multi-cohort study that includes dose-escalation, backfill, expansion, and extension phases.[12] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **sevabertinib** in adult patients with advanced NSCLC harboring EGFR or HER2 mutations.[13] The recommended Phase II dose (RP2D) was determined to be 20 mg administered orally twice daily.[2][4]





Click to download full resolution via product page

**Caption:** High-level workflow of the SOHO-01 clinical trial.

## **Efficacy**







**Sevabertinib** has demonstrated clinically meaningful response rates across various patient populations with HER2-mutant NSCLC.



| Patient<br>Cohort<br>(SOHO-01<br>Trial)                                           | N  | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DOR)      | Median Progression- Free Survival (PFS) | Reference |
|-----------------------------------------------------------------------------------|----|-------------------------------------|----------------------------------------|-----------------------------------------|-----------|
| Cohort D (Previously treated, HER2- targeted therapy naive)                       | 81 | 64% (95% CI,<br>53 to 75)           | 9.2 months<br>(95% CI, 6.3<br>to 13.5) | 8.3 months<br>(95% CI, 6.9<br>to 12.3)  | [5]       |
| Cohort E (Previously treated with HER2- directed ADCs)                            | 55 | 38% (95% CI,<br>25 to 52)           | 8.5 months                             | 5.5 months                              | [5][14]   |
| Cohort F<br>(Treatment-<br>naive)                                                 | 73 | 71% (95% CI,<br>59 to 81)           | 11.0 months                            | Data<br>immature                        | [5]       |
| HER2 TKD<br>mutations<br>(previously<br>treated,<br>HER2-TKI<br>naive)            | 70 | 71% (95% CI,<br>59 to 82)           | 9.2 months<br>(95% CI, 6.3<br>to 13.5) | 9.6 months<br>(95% CI, 6.9<br>to 14.7)  | [3]       |
| Y772_A775d<br>upYVMA<br>mutation<br>(previously<br>treated,<br>HER2-TKI<br>naive) | 49 | 78% (95% CI,<br>63 to 88)           | Not Reported                           | 12.2 months<br>(95% CI, 6.9<br>to 16.4) | [3]       |



## **Safety and Tolerability**

**Sevabertinib** has a manageable safety profile. The most common treatment-related adverse event (TRAE) is diarrhea.[5][15]

| Adverse Event | All Grades        | Grade ≥3      | Reference |
|---------------|-------------------|---------------|-----------|
| Diarrhea      | 84-91%            | 5-23%         | [5]       |
| Rash          | 43.2% (any grade) | Not specified | [11]      |
| Paronychia    | 25.0% (any grade) | Not specified | [11]      |
| Nausea        | 25.0% (any grade) | Not specified | [11]      |
| Vomiting      | 20.5% (any grade) | Not specified | [11]      |

Importantly, no cases of interstitial lung disease (ILD) related to **sevabertinib** have been reported, a significant concern with other HER2-targeted therapies.[4][15] Treatment discontinuations due to drug-related adverse events are infrequent (3%).[5]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies of **sevabertinib** are proprietary. However, based on the published literature, the following are representative methodologies that would be employed.

## **Preclinical In Vitro Assays**

- Cell Viability/Proliferation Assay:
  - Seed Ba/F3 cells expressing specific HER2 exon 20 insertion mutations in 96-well plates.
  - Treat cells with a dose-response range of sevabertinib for 72 hours.
  - Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
  - Calculate IC50 values from the dose-response curves.
- Western Blotting for Phospho-HER2:



- Culture NSCLC cell lines with known HER2 exon 20 insertions.
- Treat cells with sevabertinib at various concentrations for a specified time.
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-HER2 and total HER2, followed by HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

#### **Preclinical In Vivo Studies**

- Patient-Derived Xenograft (PDX) Model:
  - Implant tumor fragments from a patient with a documented HER2 exon 20 insertion mutation subcutaneously into immunocompromised mice.
  - Once tumors reach a palpable size, randomize mice into vehicle control and sevabertinib treatment groups.
  - Administer sevabertinib orally at a predetermined dose and schedule.
  - Measure tumor volume and body weight regularly.
  - At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).

## Clinical Trial Protocol (SOHO-01 Representative Outline)

- Patient Selection:
  - Confirmation of unresectable or metastatic non-squamous NSCLC.
  - Tumor tissue or plasma-based confirmation of a HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutation using an FDA-approved test.[13]
  - Adequate organ function and ECOG performance status of 0 or 1.



- Treatment and Dose:
  - Sevabertinib administered orally at 20 mg twice daily with food until disease progression or unacceptable toxicity.[16]
- Efficacy Assessment:
  - Tumor assessments performed at baseline and every 6-8 weeks using imaging (CT or MRI).
  - Objective response rate (ORR) and duration of response (DOR) determined by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[13]
- · Safety Assessment:
  - Monitoring of adverse events at each study visit, graded according to CTCAE v5.0.
  - Regular laboratory assessments, including liver function tests.

#### Conclusion

**Sevabertinib** has emerged as a promising targeted therapy for patients with NSCLC harboring HER2 exon 20 insertion mutations, a patient population with historically limited treatment options. Its potent and selective inhibition of mutant HER2, coupled with a manageable safety profile, has led to high response rates and durable responses in clinical trials. The ongoing clinical development of **sevabertinib**, including the Phase III SOHO-02 trial, will further elucidate its role in the treatment landscape for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute
 [broadinstitute.org]

### Foundational & Exploratory





- 2. targetedonc.com [targetedonc.com]
- 3. esmo.org [esmo.org]
- 4. oncodaily.com [oncodaily.com]
- 5. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO Meetings [meetings.asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. bayer.com [bayer.com]
- 13. Bayer receives U.S. FDA Breakthrough Therapy designation for BAY 2927088 for nonsmall cell lung cancer harboring HER2 activating mutations [bayer.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncodaily.com [oncodaily.com]
- 16. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Sevabertinib for HER2 Exon 20 Insertion Mutations: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15611537#sevabertinib-for-her2-exon-20-insertion-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com